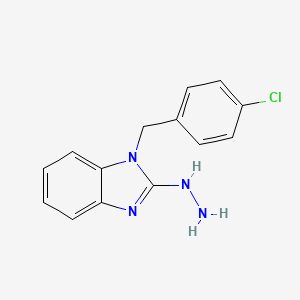![molecular formula C19H17N3O3S B11476661 7-(4-hydroxy-3-methoxyphenyl)-2-(phenylamino)-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one](/img/structure/B11476661.png)
7-(4-hydroxy-3-methoxyphenyl)-2-(phenylamino)-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(4-HYDROXY-3-METHOXYPHENYL)-2-(PHENYLAMINO)-4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-5-ONE is a complex organic compound that belongs to the class of thiazolopyridines. This compound is characterized by its unique structure, which includes a hydroxy-methoxyphenyl group and a phenylamino group attached to a thiazolopyridine core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
The synthesis of 7-(4-HYDROXY-3-METHOXYPHENYL)-2-(PHENYLAMINO)-4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-5-ONE involves multiple steps, typically starting with the preparation of the thiazolopyridine core. This can be achieved through cyclization reactions involving appropriate precursors. The hydroxy-methoxyphenyl and phenylamino groups are then introduced through substitution reactions under controlled conditions. Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, including the use of catalysts and specific solvents.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, leading to the introduction of different functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. The major products formed depend on the specific reagents and conditions used.
Scientific Research Applications
7-(4-HYDROXY-3-METHOXYPHENYL)-2-(PHENYLAMINO)-4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-5-ONE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Its potential biological activity makes it a candidate for studies on enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Similar compounds include other thiazolopyridines with different substituents. For example:
- 7-(4-HYDROXY-3-METHOXYPHENYL)-2-(METHYLAMINO)-4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-5-ONE
- 7-(4-HYDROXY-3-METHOXYPHENYL)-2-(ETHYLAMINO)-4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-5-ONE These compounds share a similar core structure but differ in the nature of the substituents, which can significantly affect their chemical and biological properties. The uniqueness of 7-(4-HYDROXY-3-METHOXYPHENYL)-2-(PHENYLAMINO)-4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-5-ONE lies in its specific substituents, which confer distinct reactivity and potential applications.
Properties
Molecular Formula |
C19H17N3O3S |
|---|---|
Molecular Weight |
367.4 g/mol |
IUPAC Name |
2-anilino-7-(4-hydroxy-3-methoxyphenyl)-6,7-dihydro-4H-[1,3]thiazolo[4,5-b]pyridin-5-one |
InChI |
InChI=1S/C19H17N3O3S/c1-25-15-9-11(7-8-14(15)23)13-10-16(24)21-18-17(13)26-19(22-18)20-12-5-3-2-4-6-12/h2-9,13,23H,10H2,1H3,(H,20,22)(H,21,24) |
InChI Key |
UQQCOOGOSOTWRN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C2CC(=O)NC3=C2SC(=N3)NC4=CC=CC=C4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-{4-[(3-chlorobenzyl)oxy]-3-methoxyphenyl}-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one](/img/structure/B11476592.png)
![3-[(4-chlorophenyl)sulfonyl]-4,5-dimethyl-1-[2-(4-methylphenyl)ethyl]-1H-pyrrol-2-amine](/img/structure/B11476594.png)
![methyl 4-[2-amino-3-cyano-7-(dimethylamino)-4H-chromen-4-yl]benzoate](/img/structure/B11476597.png)
![7-(4-hydroxy-3,5-dimethoxyphenyl)-7-(trifluoromethyl)furo[2,3-f][1,3]benzodioxol-6(7H)-one](/img/structure/B11476606.png)
![Ethyl 4-(4-methoxyphenyl)-1-methyl-2-oxo-6-{[(phenylcarbonyl)oxy]methyl}-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11476614.png)
![3-[(2-bromobenzyl)sulfanyl]-5-(2,3-dihydro-1,4-benzodioxin-2-yl)-4-phenyl-4H-1,2,4-triazole](/img/structure/B11476618.png)

![Ethyl 4-[({[8-(4-fluorophenyl)-4-oxo-3,4-dihydropyrazolo[1,5-a][1,3,5]triazin-2-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B11476637.png)
![Ethyl 5-[(4,6-dibromo-7-methoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazole-3-carboxylate](/img/structure/B11476641.png)
![3-(3,4-dimethoxyphenyl)-2-methyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one](/img/structure/B11476642.png)
![[1,2,4]Triazolo[3,4-b][1,3,4]thiadiazole, 3,6-di(4-pyridinyl)-](/img/structure/B11476643.png)
![6-(4-chlorobenzyl)-1-(3-chloro-2-methylphenyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11476644.png)
![Propanoic acid, 2-[(2-ethoxybenzoyl)amino]-3,3,3-trifluoro-2-(phenylamino)-, ethyl ester](/img/structure/B11476651.png)
![N-[2-(4,5-dimethoxy-2-{[(4-methyl-2-oxo-1,2-dihydroquinolin-6-yl)sulfonyl]amino}phenyl)ethyl]acetamide](/img/structure/B11476654.png)
